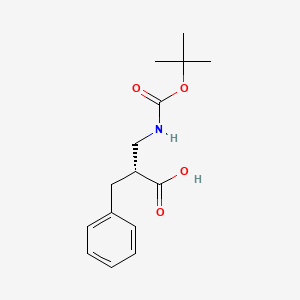

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCITKXROAFBAR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428361 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262301-38-2 | |

| Record name | (2R)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262301-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid chemical properties

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: Properties, Synthesis, and Applications

Abstract

This compound, a chiral non-proteinogenic amino acid derivative, serves as a critical building block in modern synthetic chemistry. Its unique structural architecture, featuring a stereochemically defined center, a readily cleavable Boc-protecting group, and a reactive carboxylic acid, makes it an invaluable asset in the fields of medicinal chemistry and peptide science. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Physicochemical and Spectroscopic Characterization

This compound, also known by its synonym Boc-(R)-β-homophenylalanine, is typically supplied as a white to off-white crystalline powder. Its stereospecific nature is a critical attribute, dictating its utility in the synthesis of enantiomerically pure final products.

Core Properties

A summary of the key physicochemical properties is presented below. It is important to note that while some data is derived from experimental sources, other values are based on high-quality computational predictions due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 262301-38-2 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |

| Molecular Weight | 279.33 g/mol | [2][4] |

| Appearance | White to off-white powder/solid | Internal Data |

| Melting Point | 94-102°C (Predicted for similar compound) | [4] |

| Boiling Point | 441.3 ± 38.0°C (Predicted) | [4] |

| Solubility | Water: 0.0738 mg/mL (Predicted). Soluble in polar organic solvents. | [4] |

| pKa | 3.95 ± 0.10 (Predicted) | [5] |

Spectroscopic Profile (¹H and ¹³C NMR)

As of the date of this publication, authenticated experimental ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases. However, based on the known structure and established principles of NMR spectroscopy, a detailed prediction of its spectral characteristics can be provided as a reliable guide for characterization.[6][7][8][9]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.15-7.35 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group side chain.

-

δ ~5.0 ppm (br s, 1H): A broad singlet attributed to the N-H proton of the Boc-carbamate group. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ ~3.2-3.5 ppm (m, 2H): A multiplet corresponding to the two diastereotopic protons of the -CH₂- group adjacent to the Boc-protected amine (-NH-CH₂-).

-

δ ~2.8-3.0 ppm (m, 3H): A complex multiplet arising from the proton at the chiral center (-CH(COOH)-) and the two diastereotopic protons of the benzylic -CH₂- group.

-

δ 1.45 ppm (s, 9H): A sharp, intense singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ ~10-12 ppm (br s, 1H): A very broad singlet for the carboxylic acid proton (-COOH). This signal may not always be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~178 ppm: Carboxylic acid carbon (-COOH).

-

δ ~156 ppm: Carbonyl carbon of the Boc group (-O-C=O).

-

δ ~138 ppm: Quaternary aromatic carbon of the benzyl group (C-ipso).

-

δ ~129 ppm: Aromatic carbons (C-ortho and C-meta).

-

δ ~127 ppm: Aromatic carbon (C-para).

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~45-50 ppm: Methylene carbon adjacent to the amine (-CH₂-NH).

-

δ ~40-45 ppm: Methine carbon at the chiral center (-CH(COOH)-).

-

δ ~35 ppm: Benzylic methylene carbon (-CH₂-Ph).

-

δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).[7][8][9]

Chemical Properties and Reactivity

The synthetic utility of this compound is dictated by its three key functional domains: the Boc-protected amine, the carboxylic acid, and the benzyl side chain.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[10] This stability is crucial during reactions involving the carboxylic acid moiety, such as amide bond formation. The primary value of the Boc group lies in its lability under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which cleanly regenerates the primary amine without racemization, a cornerstone of solid-phase and solution-phase peptide synthesis.[10]

-

Carboxylic Acid: The carboxylic acid is the primary site for synthetic elaboration. It can be readily activated using standard peptide coupling reagents (e.g., DCC, HBTU, HATU) to form amide bonds with amines. This reaction is the foundation of its use as a building block in the synthesis of peptides and other complex molecules.[11][12]

-

Stereochemical Integrity: The (R)-configuration at the C2 position is a critical feature. The compound's synthesis and subsequent reactions are designed to preserve this stereocenter, ensuring the enantiomeric purity of the final target molecule. Nonpolar solvents are often preferred during handling and reactions to maintain stereochemical stability.

The interplay between the stable, yet selectively removable, Boc group and the reactive carboxylic acid allows for a logical and controlled approach to complex molecule synthesis.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable method involves the direct Boc-protection of the corresponding free amino acid, (R)-3-amino-2-benzylpropanoic acid. This protocol is adapted from established procedures for the Boc protection of similar amino acids.

Experimental Protocol: Boc Protection

Reaction: (R)-3-amino-2-benzylpropanoic acid + (Boc)₂O → this compound

-

Dissolution: Dissolve (R)-3-amino-2-benzylpropanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

Basification: Cool the solution to room temperature (20-25°C) and add powdered sodium hydroxide (NaOH, 1.1 eq) while stirring to achieve a basic pH.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes. The reaction mixture may become a suspension.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Aqueous Work-up (1): Dilute the reaction mixture with deionized water and perform an ether wash (e.g., with diethyl ether or MTBE) to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using a cold, dilute acid solution (e.g., 1 M HCl or aqueous citric acid). The product will precipitate as a white solid.

-

Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Aqueous Work-up (2): Combine the organic extracts and wash sequentially with water and saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can often be used without further purification. If necessary, it can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a white, crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[5]

Peptide Synthesis

This compound is a non-proteinogenic β-amino acid analogue. The incorporation of β-amino acids into peptide chains is a well-established strategy in medicinal chemistry to confer resistance to enzymatic degradation by proteases. Peptides containing β-amino acids can adopt stable secondary structures (e.g., helices, sheets) and often exhibit enhanced biological activity and metabolic stability compared to their natural α-peptide counterparts. The Boc protecting group is highly compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[11][12]

Development of Bioactive Molecules

The structural similarity to phenylalanine allows this compound to be used in the design of peptidomimetics and small molecule inhibitors that target enzymes or receptors which recognize phenylalanine-containing substrates. Its analogues and derivatives are investigated for a range of therapeutic areas:

-

Protease Inhibitors: As a component in the synthesis of inhibitors for enzymes like HIV protease or Hepatitis C virus (HCV) protease.

-

Neuroscience Research: Utilized in studies related to neurotransmitter systems and the development of ligands for neurological targets.[11][12]

-

Anticancer Drug Development: The Boc protecting group is a staple in the synthesis of complex anticancer agents, such as derivatives of paclitaxel, where precise control of amine reactivity is essential.[10]

Logical Relationship Diagram

The following diagram outlines the logical relationships between the compound's structure and its primary applications.

Caption: Relationship between structure and applications.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Inhalation: Avoid generating and inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).

Conclusion

This compound is a high-value chiral building block with well-defined reactivity. Its strategic combination of a stereocenter, an acid-labile amine protecting group, and a versatile carboxylic acid handle makes it an indispensable tool for chemists engaged in peptide synthesis and the development of novel therapeutics. The protocols and data presented in this guide provide a robust framework for the successful application of this compound in research and development settings.

References

- Chem-Impex. (n.d.). Boc-D-β-homophenylalanine.

- Chem-Impex. (n.d.). Boc-L-β-homophenylalanine.

- Ningbo Inno Pharmchem Co., Ltd. (2025, February 27). Boc-L-homophenylalanine: A Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Chem-Impex. (n.d.). Boc-3-chloro-D-β-homophenylalanine.

- Guidechem. (n.d.). Benzyl propionate 122-63-4 wiki.

- Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- LabSolu. (n.d.). (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.

- BLDpharm. (n.d.). (2S)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.

- Smolecule. (n.d.). Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8.

- Google Patents. (n.d.). Synthesis of copper phthalocyanine - US3230231A.

- Thieme. (n.d.). 4. 13C NMR Spectroscopy.

- European Patent Office. (2020, December 31). PROCESS FOR THE ASYMMETRIC SYNTHESIS OF ISOPIPERITENOL - EP 4023626 A1.

- Murray-Rust, P., et al. (n.d.). mining-open-patents-FINAL.doc.

- BLDpharm. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-(methylthio)benzyl)propanoic acid.

- BLDpharm. (n.d.). 262301-38-2|(R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid.

- Guidechem. (n.d.). Propionate de benzyle 122-63-4 wiki - Fr.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Google Patents. (n.d.). US20090043065A1 - Singlet oxygen oxidized materials and methods of making and using same.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0035622).

- ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of (2-13 C,2-2 H)-1 arising from incubation of 1,8-cineol synthase with (2-13 C)GPP in the presence of 2 H 2 O.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- OSTI.GOV. (n.d.). Removal of Homogeneous Broadening from 1H-Detected Multidimensional Solid-State NMR Spectra.

- ChemicalBook. (n.d.). o-Toluic acid(118-90-1) 1H NMR spectrum.

Sources

- 1. 262301-38-2|(R)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid|BLD Pharm [bldpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid: A Chiral Building Block for Advanced Drug Discovery

Introduction

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, including a chiral center at the α-carbon and a protected amine functionality, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations for researchers in the pharmaceutical and life sciences industries. The incorporation of β-amino acids like this compound into peptide-based therapeutics can impart desirable properties such as enhanced proteolytic stability, unique conformational preferences, and improved pharmacokinetic profiles.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol , is characterized by a propanoic acid backbone substituted at the C2 and C3 positions.[3] The key structural features are:

-

A carboxylic acid group (-COOH) at C1, which serves as a handle for peptide bond formation and other chemical modifications.

-

A benzyl group (-CH₂Ph) at the C2 position, providing a hydrophobic side chain that can engage in specific interactions with biological targets.

-

A tert-butoxycarbonyl (Boc) protected aminomethyl group (-CH₂NHBoc) at the C3 position. The Boc group is a widely used acid-labile protecting group in peptide synthesis, allowing for the selective deprotection and subsequent elongation of a peptide chain.[2]

-

A chiral center at the C2 position with an (R)-configuration, which is crucial for defining the three-dimensional arrangement of the molecule and its interactions with chiral biological macromolecules.

The presence of both a hydrophobic benzyl group and a polar carboxylic acid, along with the protected amine, results in a molecule with moderate polarity. It is generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[4]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 262301-38-2 | [3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 92-100 °C (for the (S)-enantiomer) | [] |

| Boiling Point | 441.3±38.0 °C (Predicted) | [] |

| Density | 1.139±0.06 g/cm³ (Predicted) | [] |

Synthesis of this compound

One plausible and well-established approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by stereoselective functionalization. The following protocol is a conceptualized, expert-derived methodology based on known synthetic transformations in the field of amino acid chemistry.

Representative Enantioselective Synthesis Workflow

Caption: Conceptual workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Conceptual)

Step 1: Asymmetric Michael Addition of a Chiral Amine

-

To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide.

-

Add a solution of benzyl acrylate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester intermediate.

Causality: The use of a chiral lithium amide directs the conjugate addition of the nitrogen nucleophile to one face of the α,β-unsaturated ester, thereby establishing the desired stereochemistry at the C3 position. The bulky benzyl and α-methylbenzyl groups on the chiral auxiliary provide the necessary steric hindrance to control the facial selectivity of the addition.

Step 2: Hydrogenolysis and Boc Protection

-

Dissolve the crude ester intermediate from the previous step in methanol.

-

Add palladium on activated carbon (10 wt. %, catalytic amount) to the solution.

-

Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). This step removes the N-benzyl and N-(α-methylbenzyl) groups.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude amino ester in dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a dilute aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the Boc-protected amino ester.

Causality: Hydrogenolysis is a mild and effective method for the cleavage of N-benzyl bonds. The subsequent reaction with (Boc)₂O protects the newly formed primary amine as a tert-butyl carbamate, which is stable to the conditions of the final saponification step.

Step 3: Saponification

-

Dissolve the purified Boc-protected amino ester in a mixture of THF and water.

-

Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: Saponification with lithium hydroxide cleaves the ester group to reveal the desired carboxylic acid functionality. The acidic workup ensures that the final product is in its protonated, carboxylic acid form.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | m | 5H | Ar-H |

| ~5.0 | br s | 1H | NH |

| ~3.4-3.2 | m | 2H | CH ₂-NHBoc |

| ~3.1-2.9 | m | 1H | CH -COOH |

| ~2.9-2.7 | m | 2H | Ph-CH ₂ |

| 1.44 | s | 9H | C(CH ₃)₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C =O (carboxylic acid) |

| ~156 | C =O (Boc) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~80 | C (CH₃)₃ |

| ~48 | C H-COOH |

| ~45 | C H₂-NHBoc |

| ~38 | Ph-C H₂ |

| 28.3 | C(C H₃)₃ |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 280.15, and potentially an adduct with sodium [M+Na]⁺ at m/z 302.13.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of peptidomimetics and other small molecule therapeutics.[9][10] Its incorporation into peptide sequences can lead to molecules with enhanced biological activity and improved pharmacokinetic properties.

Role in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. The incorporation of β-amino acids like the title compound can induce the formation of stable secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1] The benzyl side chain can mimic the side chain of phenylalanine, allowing for its use in the design of analogs of biologically active peptides that contain this amino acid.

Use in the Synthesis of Bioactive Molecules

While specific examples of approved drugs containing this compound are not readily identifiable, its structural motif is present in numerous investigational compounds. For instance, a structurally related compound, optically active 2-benzyl-3-methanesulfinylpropanoic acid, has been synthesized and evaluated as an inhibitor of carboxypeptidase A, demonstrating the potential of this scaffold in enzyme inhibitor design.[10]

Logical Flow of Application in Drug Design

Sources

- 1. Buy 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 26250-90-8 [smolecule.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. labsolu.ca [labsolu.ca]

- 4. chemimpex.com [chemimpex.com]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]

- 9. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (CAS Number: 262301-38-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a critical chiral building block in the synthesis of complex peptides and peptidomimetics. Its unique structural features, including the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protected amine, make it an invaluable tool for medicinal chemists. The incorporation of this β-amino acid into peptide sequences can induce specific secondary structures, enhance metabolic stability, and modulate biological activity, making it a key component in the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering insights into its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 262301-38-2 | N/A |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% (by NMR) | [2] |

| Storage | Room temperature | [1] |

Enantioselective Synthesis: The Arndt-Eistert Homologation Approach

The stereospecific synthesis of this compound is crucial for its application in chiral drug design. The Arndt-Eistert homologation of the readily available N-Boc-D-phenylalanine is a well-established and reliable method for this purpose.[3][4] This reaction extends the carbon chain of the starting α-amino acid by one methylene group while preserving the stereochemistry at the α-carbon.[3][4]

The reaction proceeds through the formation of a diazoketone intermediate, followed by a Wolff rearrangement to yield a ketene, which is then trapped by water to afford the desired β-amino acid.[5][6]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-D-phenylalanine

Step 1: Activation of N-Boc-D-phenylalanine

-

Dissolve N-Boc-D-phenylalanine in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C.

-

Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate, while maintaining the temperature at -15°C.

-

Stir the reaction mixture at this temperature for 30 minutes to form the mixed anhydride.

Step 2: Formation of the Diazoketone

-

In a separate flask, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

-

Slowly add the cold mixed anhydride solution to the diazomethane solution.

-

Allow the reaction to proceed for several hours at room temperature.

Step 3: Wolff Rearrangement and Hydrolysis

-

To the diazoketone solution, add a catalytic amount of silver benzoate and water.

-

Heat the mixture to induce the Wolff rearrangement.

-

Upon completion of the reaction, carefully quench any remaining diazomethane with acetic acid.

-

Perform an aqueous workup to isolate the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel to yield the final product as a white solid.

Caption: Arndt-Eistert homologation for the synthesis of the target molecule.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (around 1.4 ppm), the methylene and methine protons of the propanoic acid backbone, the benzylic protons, and the aromatic protons of the phenyl ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring and the aliphatic chain.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of enantiomers of amino acids and their derivatives.[10][11][12]

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Daicel Crownpak CR(+)).[10]

-

Mobile Phase: An acidic aqueous mobile phase, with the pH adjusted using an acid like perchloric acid. The retention and enantioselectivity can be fine-tuned by adjusting the pH and column temperature.[10]

-

Detection: UV detection is typically used.

Caption: General workflow for chiral HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids and their derivatives.[13][14][][] The fragmentation pattern in tandem MS (MS/MS) can provide further structural information. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14]

Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable building block in several areas of drug discovery.

Peptidomimetics and Conformational Constraints

The incorporation of β-amino acids like the title compound into peptide backbones introduces conformational constraints that can stabilize specific secondary structures, such as β-turns and helices.[17][18] This is crucial for designing peptidomimetics with improved binding affinity to biological targets and enhanced resistance to proteolytic degradation.[17] These conformationally restricted peptides are valuable tools for studying protein-protein interactions and for developing peptide-based therapeutics.

Protease Inhibitors

β-Amino acids are frequently incorporated into the design of protease inhibitors. For instance, in the context of HIV protease inhibitors, the modified backbone can mimic the transition state of peptide bond hydrolysis, leading to potent inhibition of the enzyme.[19][20][21][22] The benzyl side chain can occupy hydrophobic pockets in the active site of proteases, contributing to binding affinity.

Oncology

Peptidomimetics containing unnatural amino acids are being explored as potential anti-cancer agents. By mimicking the binding motifs of natural peptides that regulate cell growth and proliferation, these compounds can interfere with signaling pathways that are dysregulated in cancer.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a stereochemically defined building block with significant potential in the field of drug discovery. Its synthesis via the Arndt-Eistert homologation provides a reliable route to the enantiomerically pure compound. The ability to introduce conformational constraints and enhance metabolic stability makes it a valuable component in the design of peptidomimetics and protease inhibitors. As our understanding of the structural requirements for modulating biological targets continues to grow, the utility of such specialized amino acids in the development of next-generation therapeutics is expected to expand further.

References

- Pirkle, W. H., & Welch, C. J. (1991). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.

- Ganesh, K. N., & Kumar, V. A. (2006). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 41(10), 1310–1321.

- Schurig, V., & Juza, M. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.

- Ganesh, K. N., & Kumar, V. A. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1167–1177.

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

-

Arndt–Eistert reaction. (2017, March 16). In Wikipedia. Retrieved from [Link]

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 205-212.

-

Arndt-Eister reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

- Marsh, R. E., Narasimha Murthy, M. R., & Venkatesan, K. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society, 99(4), 1251–1256.

-

Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

- Benedetti, E., Pedone, C., Toniolo, C., Dudek, M., Némethy, G., & Scheraga, H. A. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. International Journal of Peptide and Protein Research, 18(4), 312-323.

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

- Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (2017). ACS Medicinal Chemistry Letters, 8(12), 1306–1318.

- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199.

- Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. (2018). Journal of Medicinal Chemistry, 61(17), 7895–7905.

- Chauhan, V. S., Sharma, A. K., Uma, K., Paul, P. K., & Balaram, P. (1987). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 29(1), 126–133.

-

Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]

-

Specification. (2026, January 1). Carl ROTH. Retrieved from [Link]

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). Molecules, 24(10), 1895.

- Therapy for Alzheimer's disease: Missing Targets and Functional Markers?. (2021). Neuropharmacology, 195, 108620.

- Ayim, E. (2023).

-

3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

- Reddy, P. H. (2021). Therapeutics of Alzheimer's Disease: Recent Developments. Journal of Alzheimer's Disease, 81(3), 879-903.

-

p38α MAPK inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. carlroth.com [carlroth.com]

- 3. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 22. "The Development of an Effective Synthetic Pathway to the Hiv Protease " by Emmanuel Ayim [ir.library.illinoisstate.edu]

A Guide to the Enantioselective Synthesis of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. The target molecule of this guide, (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, is a valuable intermediate for the synthesis of various biologically active compounds, including peptidomimetics and pharmaceutical agents. Its specific stereochemistry and protected functional groups make it an ideal precursor for solid-phase peptide synthesis and other advanced organic transformations.

This technical guide provides a comprehensive overview of a robust and well-established method for the enantioselective synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process parameters.

Strategic Approach: The Arndt-Eistert Homologation

The most reliable and stereospecific method for the synthesis of this compound is the Arndt-Eistert homologation of the readily available N-Boc-(R)-phenylalanine. This classical yet highly effective reaction sequence extends the carbon chain of a carboxylic acid by one methylene unit, transforming an α-amino acid into its β-amino acid counterpart while preserving the stereochemical integrity of the chiral center.[1][2]

The overall transformation can be conceptually divided into two key stages:

-

Activation and Diazoketone Formation: The starting N-Boc-(R)-phenylalanine is first activated, typically as a mixed anhydride, and then reacted with diazomethane to form a key α-diazoketone intermediate.

-

Wolff Rearrangement and Homologation: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to generate a ketene, which is subsequently trapped by water to yield the desired homologated β-amino acid.[3][4]

This method is favored due to its high fidelity in retaining stereochemistry, its broad applicability to various amino acids, and the extensive documentation available in the chemical literature.[1]

Reaction Mechanism: The Wolff Rearrangement

The cornerstone of the Arndt-Eistert synthesis is the Wolff rearrangement, a fascinating and synthetically powerful transformation. The reaction proceeds through the following key steps:

Caption: The Wolff Rearrangement Mechanism.

Upon treatment with a silver catalyst (or under thermal/photochemical conditions), the α-diazoketone loses a molecule of nitrogen gas to form a highly reactive carbene intermediate. This carbene then undergoes a 1,2-rearrangement, where the alkyl group (in this case, the benzyl group attached to the chiral center) migrates to the carbene carbon, concertedly forming a ketene. This rearrangement is the key stereochemistry-determining step and proceeds with retention of configuration of the migrating group. The resulting ketene is a potent electrophile and is rapidly trapped by a nucleophile present in the reaction mixture, such as water, to form the final carboxylic acid product.

Detailed Experimental Protocol

The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses, a highly reputable source for synthetic methodology.[1] This procedure is for the synthesis of the (S)-enantiomer but is directly applicable to the synthesis of the desired (R)-enantiomer by starting with N-Boc-(R)-phenylalanine (also known as Boc-D-phenylalanine).

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield. The use of scratch-free glassware is essential to prevent the decomposition of diazomethane.

Part A: Synthesis of (R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen gas inlet with a bubble counter, and a rubber septum on the central neck. The entire apparatus is thoroughly dried with a heat gun under a stream of nitrogen.

-

Initial Reaction Mixture: After cooling to room temperature, the flask is charged with N-Boc-(R)-phenylalanine (25.0 g, 94.2 mmol) and anhydrous tetrahydrofuran (THF, 250 mL).

-

Anhydride Formation: The flask is immersed in an ice-water bath, and triethylamine (13.1 mL, 94.0 mmol) is added. After stirring for 15 minutes, ethyl chloroformate (9.45 mL, 94.0 mmol) is added, and the mixture is stirred for an additional 15 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction with Diazomethane: Stirring is stopped, and the septum is replaced with a wide-stem, scratch-free funnel. A freshly prepared ethereal solution of diazomethane (approximately 170 mL of a 0.6 M solution, ~102 mmol) is added in two portions over 10-15 minutes.

-

Reaction Completion and Quench: The cooling bath is removed, and the reaction is allowed to proceed for 3 hours without stirring. To quench the excess diazomethane, 75 mL of 0.5 N acetic acid is carefully added, followed by 75 mL of saturated aqueous sodium bicarbonate solution.

-

Work-up: The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium chloride (75 mL). The organic layer is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diazo ketone as a yellow solid. This crude product is used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Apparatus Setup: A 500-mL, three-necked flask is equipped with a nitrogen gas inlet, a bubble counter, a septum, and a magnetic stir bar. The flask should be wrapped in aluminum foil to exclude light.

-

Reaction Mixture: The crude diazo ketone from Part A is dissolved in THF (380 mL) and added to the flask under a nitrogen atmosphere. Deionized water (38 mL) is then added.

-

Wolff Rearrangement: The flask is cooled to -25 °C in a dry ice-acetone bath. A freshly prepared solution of silver benzoate (0.5 g) in triethylamine (10 mL) is added dropwise over 15 minutes. The reaction mixture is stirred at -25 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Extraction: The reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (200 mL) and water (150 mL). The mixture is shaken well, and the aqueous layer is separated. The organic layer is extracted with saturated aqueous sodium bicarbonate solution (3 x 30 mL). All aqueous layers are combined.

-

Acidification and Product Isolation: The combined aqueous layers are cooled in an ice bath and acidified to pH 2-3 with 5 N hydrochloric acid. The product is then extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on the literature precedent.[1]

| Step | Starting Material | Product | Yield (%) |

| A | N-Boc-(R)-phenylalanine | (R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one | ~95% (crude) |

| B | Diazo ketone intermediate | This compound | 66-70% |

| Overall | N-Boc-(R)-phenylalanine | This compound | 62-67% |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis.

Conclusion

The Arndt-Eistert homologation provides a reliable and well-precedented route for the enantioselective synthesis of this compound from N-Boc-(R)-phenylalanine. The key to this successful synthesis lies in the careful execution of the diazoketone formation and the subsequent stereoretentive Wolff rearrangement. This technical guide offers a detailed framework for researchers and scientists to confidently undertake the synthesis of this valuable chiral building block, enabling further advancements in the fields of medicinal chemistry and drug discovery.

References

-

Linder, M. R.; Steurer, S.; Podlech, J. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Org. Synth.2002 , 79, 154. [Link]

-

Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Ber. Dtsch. Chem. Ges. A/B1935 , 68 (1), 200–208. [Link]

-

Wolff, L. Ueber Diazoanhydride. Justus Liebigs Ann. Chem.1902 , 325 (2), 129–195. [Link]

-

Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazocarbonyl Compounds. Chem. Rev.1994 , 94 (4), 1091–1160. [Link]

-

Kirmse, W. 100 Years of the Wolff Rearrangement. Eur. J. Org. Chem.2002 , 2002 (14), 2193–2256. [Link]

-

Podlech, J.; Seebach, D. The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angew. Chem. Int. Ed. Engl.1995 , 34 (4), 471–472. [Link]

-

Pace, V.; Verniest, G.; Sinisterra, J.-V.; Alcántara, A. R.; De Kimpe, N. Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in a Continuous-Flow Reactor. J. Org. Chem.2010 , 75 (16), 5760–5763. [Link]

Sources

The Biological Activity of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid Derivatives

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced therapeutic properties is paramount. Among these, non-proteinogenic amino acids have garnered significant attention for their unique structural and functional characteristics. Beta (β)-amino acids, in particular, serve as powerful building blocks in drug design. Their incorporation into peptides and small molecules can confer remarkable resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability.[1][2] Synthetic derivatives of peptides incorporating β-amino acids often exhibit heightened pharmacological activity, including increased potency and metabolic stability.[2]

This guide focuses on a specific and promising class of β-amino acid derivatives: those derived from the (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid scaffold. This structure is characterized by a β-amino acid core, a specific stereochemical configuration ((R)) at the alpha-carbon, a hydrophobic benzyl group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a versatile platform for developing inhibitors, antagonists, and other biologically active agents. We will explore the synthesis, key biological activities, mechanisms of action, and the profound therapeutic potential of these compounds, providing field-proven insights for professionals in drug discovery and development.

The Chemistry of the Scaffold: Synthesis and the Strategic Role of the Boc Group

A deep understanding of the chemistry of this compound derivatives is fundamental to appreciating their biological applications. The synthesis is strategic, and the choice of the Boc protecting group is a critical element of its design.

Synthetic Strategy: The Boc Protection

The synthesis of these derivatives typically involves the protection of a primary amine precursor. The tert-butoxycarbonyl (Boc) group is introduced to shield the nucleophilic and reactive amino group, preventing it from participating in undesired side reactions during subsequent synthetic modifications.[3][4] This protection is most commonly achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[3][5] The Boc group's utility is defined by its robustness under a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the amine at a desired stage.[4][6]

Sources

- 1. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic Acid for Pharmaceutical Research and Development

This technical guide provides an in-depth analysis of the key physical properties of (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its melting point and solubility characteristics is paramount for its effective use in synthesis, formulation, and quality control. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven methodologies for their accurate determination.

Introduction to this compound

This compound, also known as Boc-D-β-homophenylalanine, belongs to the class of N-protected β-amino acids. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in peptide synthesis and the development of peptidomimetics. The stereochemistry at the α-carbon is crucial for its biological activity and interaction with target macromolecules.

Chemical Structure:

-

IUPAC Name: (2R)-2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

-

CAS Number: 262301-38-2

-

Molecular Formula: C₁₅H₂₁NO₄

-

Molecular Weight: 279.33 g/mol

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.

Experimentally Determined Melting Point

The reported melting point for the enantiomeric compound, (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (CAS 189619-55-4), is in the range of 92-100°C . Enantiomers possess identical physical properties, with the exception of the direction of optical rotation. Therefore, the melting point of this compound is expected to be within this same range. Another source reports a melting point of 94-102°C for "2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid" and cross-references the CAS number for the (R)-enantiomer[1].

| Property | Value |

| Melting Point | 92-102°C |

Causality Behind Melting Point Determination Protocol

The chosen methodology for melting point determination, the capillary method, is a standard and widely accepted technique in organic chemistry. The slow heating rate near the expected melting point is critical for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate observation of the melting transition. A rapid initial heating can be employed to quickly approximate the melting point, followed by a more precise measurement with a slower temperature ramp.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Preliminary Measurement (Optional): Heat the sample rapidly and note the approximate temperature at which it melts. This provides a target range for the accurate determination.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

-

Heat the block at a rate of approximately 10-20°C per minute until the temperature is about 15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last solid particle melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

-

Post-Measurement:

-

Turn off and allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction conditions to bioavailability.

Predicted Solubility of this compound

-

The presence of the non-polar benzyl and tert-butyl groups suggests that the compound will be soluble in many common organic solvents .

-

N-Boc protected amino acids are generally reported to be soluble in solvents such as dichloromethane, chloroform, and ethyl acetate.

-

The carboxylic acid moiety provides a site for hydrogen bonding, potentially conferring some solubility in polar protic solvents, although the bulky non-polar groups will limit this.

-

The compound is expected to have low solubility in water .

Causality Behind Solubility Determination Protocol

The isothermal shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid. This method ensures that the solvent is fully saturated with the solute, and that the system has reached thermodynamic equilibrium. The subsequent analytical quantification provides a precise and accurate measure of the solubility. The choice of a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), is crucial for obtaining reliable results, especially for compounds with low solubility.

Step-by-Step Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method for determining the solubility of this compound in a given solvent.

-

Preparation:

-

Select a range of representative laboratory solvents for testing (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Ensure all solvents are of high purity.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant temperature shaker bath, typically set at 25°C.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached (a minimum of 24 hours is recommended).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification (Example using HPLC):

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a validated HPLC method with a suitable detector (e.g., UV-Vis).

-

The calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflows

The following diagrams illustrate the logical flow for the determination of the physical properties discussed in this guide.

Caption: Workflow for Melting Point Determination.

Sources

The Advent of a Key Chiral Building Block: A Technical Guide to the Discovery and History of N-Boc-(R)-beta-Homophenylalanine

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of N-Boc-(R)-beta-homophenylalanine has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the compound's origins, its significance in medicinal chemistry, and the evolution of its synthetic methodologies.

The journey to the widespread use of N-Boc-(R)-beta-homophenylalanine in modern drug discovery is not a story of a single, sudden breakthrough, but rather a compelling narrative of converging advancements in organic synthesis. This guide will trace the historical threads of beta-amino acid synthesis, the development of the crucial tert-butyloxycarbonyl (Boc) protecting group, and the refinement of enantioselective techniques that have made the stereospecific synthesis of this valuable chiral building block a reality.

The Progenitor: The Rise of β-Amino Acids and the Quest for Homophenylalanine

The significance of N-Boc-(R)-beta-homophenylalanine is intrinsically linked to the broader recognition of β-amino acids as "non-natural" yet powerful components in medicinal chemistry. Unlike their α-amino acid counterparts, which form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and desirable properties, including enhanced stability against enzymatic degradation and the ability to form unique secondary structures in peptides.[1][2]

Historically, the synthesis of β-phenylalanine derivatives can be traced back to reactions like the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an amine.[1] While effective in creating the β-amino acid backbone, these early methods often resulted in racemic mixtures, presenting a significant challenge for applications where specific stereochemistry is paramount for biological activity.

A Paradigm Shift in Peptide Chemistry: The Introduction of the Boc Protecting Group

The development of the tert-butyloxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis.[3][4] Its acid-labile nature, coupled with its stability under a wide range of other reaction conditions, provided a robust and versatile tool for the selective protection of amino groups.[5][] The reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions became a standard and efficient method for introducing the Boc group.[5][] This development was a critical prerequisite for the eventual synthesis of N-Boc protected β-amino acids like N-Boc-(R)-beta-homophenylalanine.

The Enantioselective Frontier: Isolating the (R)-Enantiomer

With the foundational chemistries for synthesizing the β-homophenylalanine backbone and for Boc protection in place, the final and most critical challenge was achieving enantioselectivity—the specific synthesis of the (R)-enantiomer. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.

Several strategies have been developed to achieve the enantioselective synthesis of β-amino acids, including (R)-beta-homophenylalanine. These can be broadly categorized as:

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture of β-homophenylalanine into its individual enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

-

Asymmetric Synthesis: This more modern and efficient approach aims to directly synthesize the desired enantiomer. Key asymmetric methodologies include:

-

Catalytic Asymmetric Hydrogenation: This powerful technique often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium, to hydrogenate a prochiral precursor, leading to the formation of one enantiomer in high excess.[2]

-

Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Lipases and proteases are commonly employed for this purpose.[1]

-

Biocatalytic Synthesis: In some cases, enzymes can be used to directly synthesize the chiral amino acid from an achiral starting material, offering a green and highly selective route.[7][8][9]

-

The convergence of these three pillars—the synthesis of the β-amino acid backbone, the advent of Boc protection, and the development of powerful enantioselective methods—paved the way for the routine and scalable production of N-Boc-(R)-beta-homophenylalanine.

Synthetic Protocols: A Practical Guide

The following section provides a generalized, step-by-step methodology for the synthesis of N-Boc-(R)-beta-homophenylalanine, reflecting a common modern approach.

Synthesis of Racemic β-Homophenylalanine

A common route to racemic β-homophenylalanine involves the Knoevenagel condensation of benzaldehyde with a malonic acid derivative, followed by subsequent reaction steps to introduce the amino group and reduce the double bond.

Boc Protection of Racemic β-Homophenylalanine

Protocol:

-

Dissolve racemic β-homophenylalanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide or sodium bicarbonate, to adjust the pH.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O).

-

Allow the reaction to proceed at room temperature overnight.

-

After the reaction is complete, acidify the mixture and extract the N-Boc-racemic-beta-homophenylalanine with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

Enantioselective Resolution (Example: Enzymatic Kinetic Resolution)

Protocol:

-

Dissolve the N-Boc-racemic-beta-homophenylalanine in a suitable buffer solution.

-

Add an appropriate enzyme, such as a lipase, that will selectively hydrolyze the ester of one enantiomer (e.g., the (S)-enantiomer).

-

Monitor the reaction progress until approximately 50% conversion is reached.

-

Separate the unreacted N-Boc-(R)-beta-homophenylalanine from the hydrolyzed (S)-β-homophenylalanine based on their different chemical properties (e.g., solubility, charge).

-

Purify the N-Boc-(R)-beta-homophenylalanine using techniques such as chromatography.

Data Presentation

| Compound | Molecular Formula | Molecular Weight | Typical Analytical Techniques |

| β-Homophenylalanine | C₁₀H₁₃NO₂ | 179.22 g/mol | NMR, Mass Spectrometry |

| N-Boc-(R)-beta-homophenylalanine | C₁₅H₂₁NO₄ | 279.33 g/mol | NMR, Mass Spectrometry, Chiral HPLC, Optical Rotation |

Visualizing the Synthetic Workflow

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid: Synthesis, Characterization, and Application in Modern Drug Development

Abstract

(R)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, a chiral β-amino acid derivative, represents a critical structural motif in the design and synthesis of advanced therapeutic agents. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, coupled with the stereochemistry and the benzyl side chain, provides a versatile building block for the construction of peptidomimetics and other complex molecules with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, it explores the causal reasoning behind the experimental choices and discusses its significant role in contemporary drug development, with a focus on enhancing proteolytic stability and conformational diversity of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Boc-Protected β-Amino Acids

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced efficacy, selectivity, and metabolic stability is paramount. Peptide-based therapeutics, while offering high specificity, are often hampered by their susceptibility to enzymatic degradation and poor oral bioavailability. The introduction of non-natural amino acids, particularly β-amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations.[1]

This compound belongs to this pivotal class of molecules. The β-amino acid scaffold introduces an additional carbon into the peptide backbone, which can induce unique secondary structures and confer remarkable resistance to proteolysis.[1][2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in its synthetic utility, offering robust protection of the amino group under a wide range of reaction conditions while being readily removable under mild acidic conditions. This orthogonality is a cornerstone of modern peptide synthesis, enabling the stepwise and controlled assembly of complex molecular architectures.[3]

This guide will elucidate the synthesis of this compound, detail its analytical characterization, and explore its applications in the rational design of next-generation therapeutics.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding free β-amino acid, (R)-3-amino-2-benzylpropanoic acid. The following protocol is a robust and validated method that ensures high yield and purity.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Materials:

-

(R)-3-amino-2-benzylpropanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane and Water (or other suitable solvent system like acetone/water)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid or dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-amino-2-benzylpropanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water. The choice of a mixed aqueous-organic solvent system is crucial to ensure the solubility of both the polar amino acid and the nonpolar di-tert-butyl dicarbonate.

-

Basification: Add sodium bicarbonate (1.5-2 equivalents) or triethylamine (1.5-2 equivalents) to the solution. This step is critical to deprotonate the amino group of the starting material, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the (Boc)₂O.[4]

-